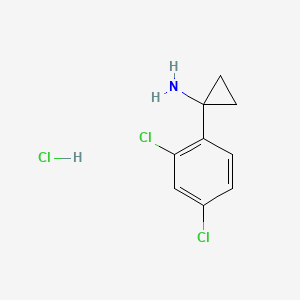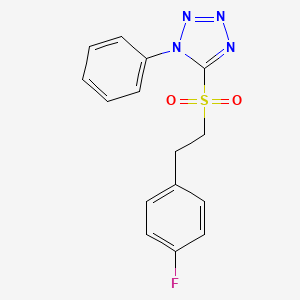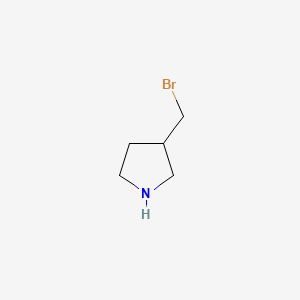
3-(Bromomethyl)pyrrolidine
説明
“3-(Bromomethyl)pyrrolidine” is a synthetic compound used primarily in scientific research . It is a pyrrolidine derivative bearing a bromomethyl substituent at its third carbon atom .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “3-(Bromomethyl)pyrrolidine”, involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “3-(Bromomethyl)pyrrolidine” has been optimized using various analytical techniques . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .Chemical Reactions Analysis
Pyrrolidine derivatives, including “3-(Bromomethyl)pyrrolidine”, have been shown to participate in various chemical reactions . These reactions include the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex .Physical And Chemical Properties Analysis
“3-(Bromomethyl)pyrrolidine” is a white or off-white solid with a melting point of 112-118°C . It is soluble in water and methanol and is stable under normal conditions .科学的研究の応用
Ring Contraction in Piperidines
3-Methoxypiperidines are converted into 2-(bromomethyl)pyrrolidines through a reaction with boron(III) bromide, featuring a rare conversion of piperidines into pyrrolidines (Tehrani et al., 2000).
Synthesis of Hyperbranched Polyelectrolytes
3,5-Bis(bromomethyl)pyridine hydrobromide is used in the synthesis of new hyperbranched polyelectrolytes, showcasing its applicability in polymer chemistry (Monmoton et al., 2008).
Transformation into Piperidin-3-ones
3,3-Dialkyl-5-(bromomethyl)-1-pyrrolinium bromides, upon reduction, lead to 4,4-dialkyl-2-(bromomethyl)pyrrolidines. These compounds are further transformed into piperidin-3-ones through ring expansion and oxidation protocols (D’hooghe et al., 2008).
Synthesis of Natural Alkaloids
3-Bromo-2-(bromomethyl)pyrrolo[2,3-b]pyridine is involved in the total synthesis of natural alkaloid variolin B, demonstrating its role in the synthesis of complex organic compounds (Baeza et al., 2010).
Key Intermediate in Drug Synthesis
5-Methyl-3-(bromomethyl)pyridine, a key intermediate in the synthesis of rupatadine, is prepared from 5-methylnicotinic acid, illustrating its importance in pharmaceutical synthesis (Guo et al., 2015).
Pyrrolidine Enamines in Organic Chemistry
Pyrrolidine enamines derived from 1,3-dioxan-5-ones undergo α,α'-annelation reactions to produce bridged ring systems, highlighting its utility in organic syntheses (Casey et al., 2010).
Polar Cycloadditions in Pyrrolidines
Pyrrolidines synthesis through [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene indicates its role in heterocyclic chemistry and potential industrial applications (Żmigrodzka et al., 2022).
Rearrangement in Pyrrolinium Salts
5-(Bromomethyl)-1-pyrrolinium bromides are rearranged with alkoxides to afford functionalized piperidines, indicating its reactivity and transformation capabilities (Kimpe et al., 1996).
Synthesis of Antibacterial Agents
2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile is used in the synthesis of cyanopyridine derivatives with antibacterial activity, showing its application in medicinal chemistry (Bogdanowicz et al., 2013).
Safety And Hazards
特性
IUPAC Name |
3-(bromomethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrN/c6-3-5-1-2-7-4-5/h5,7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDGOAWDOGHLCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301311833 | |
| Record name | 3-(Bromomethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)pyrrolidine | |
CAS RN |
1289386-71-5 | |
| Record name | 3-(Bromomethyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289386-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Bromomethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




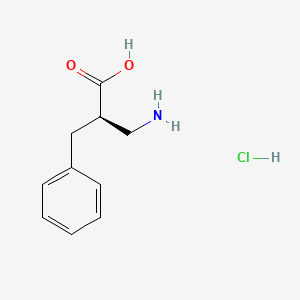
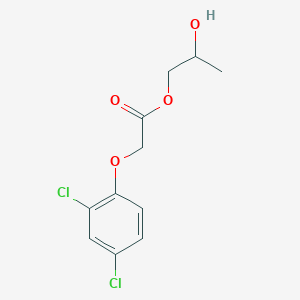

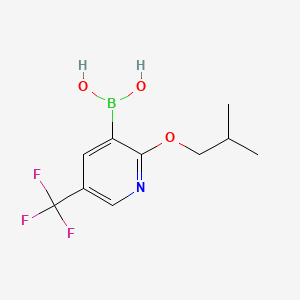
![3',5'-Dimethoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B594588.png)

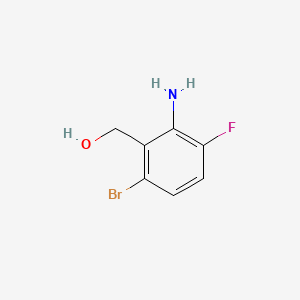
![3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B594594.png)
